molecular formula C17H14F3NO B2680254 3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone CAS No. 339018-18-7

3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone

Cat. No. B2680254
CAS RN: 339018-18-7
M. Wt: 305.3
InChI Key: OKQYEFMFMBMFKG-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone, commonly referred to as a “quinoline-methanone”, is a synthetic compound with a wide range of applications in scientific research. The compound has been used in various studies to investigate the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Analysis

A study by Karkhut et al. (2014) focused on the synthesis of a related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone. Through B3LYP geometry, energy, and GIAO/B3LYP NMR calculations, they established structures of its two stable forms, demonstrating the importance of such analyses in understanding chemical conformations and interactions (Karkhut et al., 2014).

Spectroscopic Properties and Theoretical Study

Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlighting how structure and environmental factors influence spectroscopic properties. This work underscores the potential application of such compounds in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).

Cytotoxicity and Potential Therapeutic Applications

Bonacorso et al. (2016) presented a convergent synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. They evaluated the cytotoxicity of these compounds, indicating potential therapeutic applications, particularly in targeting specific cancer cell lines or in the design of novel pharmaceutical agents (Bonacorso et al., 2016).

Electrophilic Substitution and Molecular Electronics

A study by Chu et al. (2018) on lanthanide complexes based on an 8-hydroxyquinoline derivative explored slow magnetization relaxation and photoluminescence properties. This research could pave the way for applications in molecular electronics, photonics, and as materials for data storage, given the unique magnetic and luminescent properties of these compounds (Chu et al., 2018).

Oxidative Ring-Contractions and Synthetic Methodology

Karimi et al. (2015) demonstrated the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives using SeO2. This study highlights the versatility of quinoline and its derivatives in synthetic organic chemistry, providing a methodological basis for the generation of quinoline derivatives through ring-contraction reactions, which could be applicable in synthesizing complex organic molecules for various scientific applications (Karimi et al., 2015).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-17(19,20)14-9-3-2-8-13(14)16(22)21-11-5-7-12-6-1-4-10-15(12)21/h1-4,6,8-10H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYEFMFMBMFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone

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